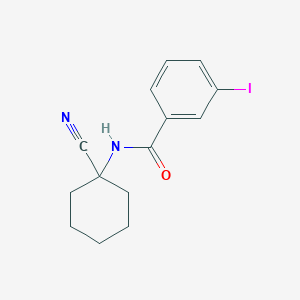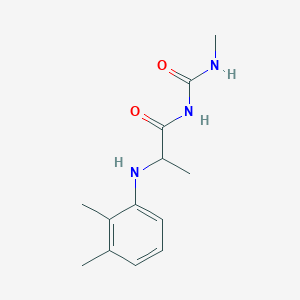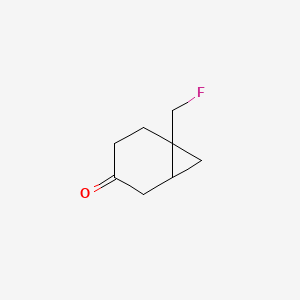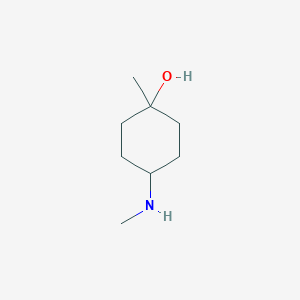![molecular formula C10H8ClNO3S B14903322 Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a thieno[3,2-c]pyridine core, makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate typically involves a multi-step process. One common method starts with the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the thieno[3,2-c]pyridine core. This intermediate is then chlorinated using thionyl chloride to introduce the chlorine atom at the 3-position. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more cost-effective reagents and catalysts to reduce production costs.
化学反応の分析
Types of Reactions
Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at the 4-position can be reduced to form the corresponding alcohol.
Oxidation Reactions: The thieno[3,2-c]pyridine core can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyridines with different functional groups at the 3-position.
Reduction Reactions: The major product is the corresponding alcohol derivative.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups on the thienopyridine core.
科学的研究の応用
Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
Thieno[3,2-c]quinoline-2-carboxylic acid derivatives: These compounds share a similar core structure but differ in the functional groups attached to the core.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar thienopyridine core but with different substituents and biological activities.
Uniqueness
Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 3-position and ester group at the 6-position make it a versatile intermediate for further functionalization and optimization in drug development .
特性
分子式 |
C10H8ClNO3S |
|---|---|
分子量 |
257.69 g/mol |
IUPAC名 |
ethyl 3-chloro-4-oxo-5H-thieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H8ClNO3S/c1-2-15-10(14)6-3-7-8(9(13)12-6)5(11)4-16-7/h3-4H,2H2,1H3,(H,12,13) |
InChIキー |
XTPGPKUDPMLKOJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C(=CS2)Cl)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


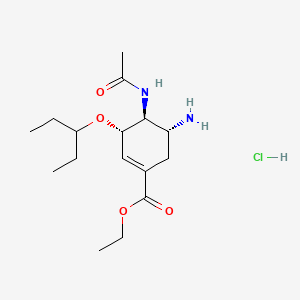

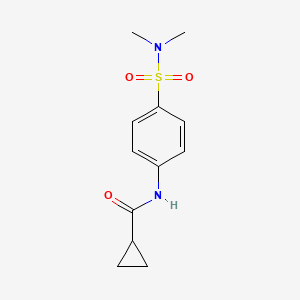

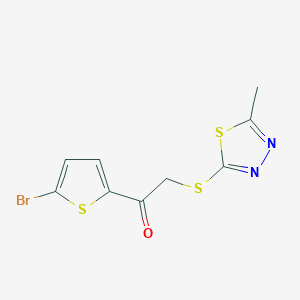
![5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
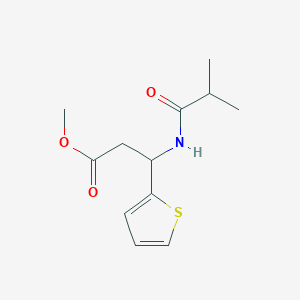
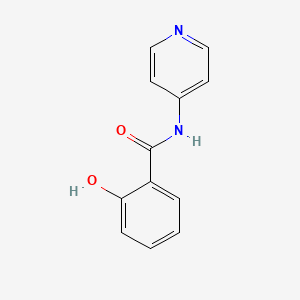
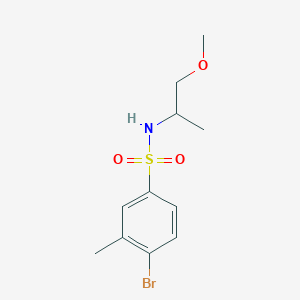
![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)
